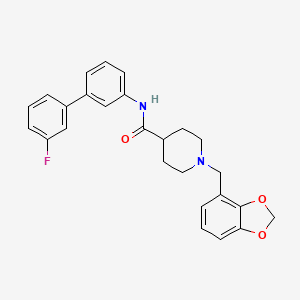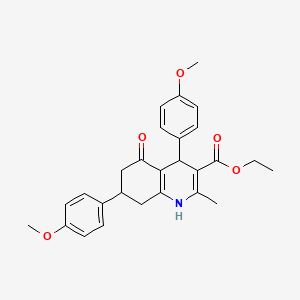![molecular formula C10H7F6N3O3 B5017365 N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5017365.png)
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea, also known as NTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTU is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is a derivative of urea and is widely used in scientific research for its unique properties.
Mecanismo De Acción
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea works by inhibiting the activity of certain enzymes in the body. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can lead to various biochemical and physiological effects, depending on the enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral properties. It has also been shown to inhibit the growth of certain bacteria and fungi. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea in lab experiments is its unique properties, which make it useful in a wide range of applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea. One area of interest is the development of new drugs that target specific enzymes in the body. Another area of interest is the use of this compound as a catalyst in various chemical reactions. Additionally, this compound has been shown to have potential applications in the field of fluorescence microscopy, which could lead to new techniques for studying biological systems. Further research is needed to fully explore the potential of this compound in these and other areas.
Métodos De Síntesis
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea can be synthesized through various methods, including the reaction between 4-nitrophenyl isocyanate and 2,2,2-trifluoro-1-(trifluoromethyl)ethanamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea has been widely used in scientific research due to its unique properties. It has been used in the development of new drugs, as a catalyst in various chemical reactions, and as a fluorescent probe in biological studies. This compound has also been used in the synthesis of various organic compounds, including peptides and amino acids.
Propiedades
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6N3O3/c11-9(12,13)7(10(14,15)16)18-8(20)17-5-1-3-6(4-2-5)19(21)22/h1-4,7H,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTSKYANYAJLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5017289.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017308.png)

![ethyl [5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017316.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5017322.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5017329.png)

![1-(2-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5017340.png)
![4-methyl-N-{11-[(4-methylphenyl)sulfonyl]-8,9,10,11-tetrahydro-7H-benzo[a]carbazol-5-yl}benzenesulfonamide](/img/structure/B5017345.png)
![N~2~-methyl-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017359.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5017370.png)